Calcium phosphate

Description

Properties

IUPAC Name |

tricalcium;diphosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Ca.2H3O4P/c;;;2*1-5(2,3)4/h;;;2*(H3,1,2,3,4)/q3*+2;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QORWJWZARLRLPR-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

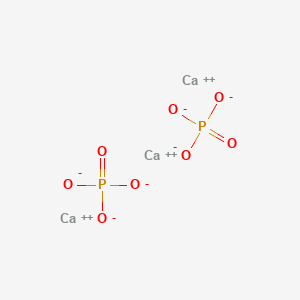

Canonical SMILES |

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ca3(PO4)2, Ca3O8P2 | |

| Record name | CALCIUM PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8391 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1049803 | |

| Record name | Tricalcium phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Calcium phosphate is an odorless white solid. Sinks and mixes with water. (USCG, 1999), White odorless solid; [CAMEO] | |

| Record name | CALCIUM PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8391 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Calcium phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12703 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

7.7g/L | |

| Record name | Calcium Phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11348 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Density |

2 to 3 at 68 °F (USCG, 1999) | |

| Record name | CALCIUM PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8391 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

7758-87-4; 10103-46-5, 7758-87-4, 10103-46-5, 21063-37-6 | |

| Record name | CALCIUM PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8391 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Calcium phosphate, tribasic [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007758874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010103465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monetite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021063376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium Phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11348 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tricalcium phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRICALCIUM PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4C08XP666 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

>450 | |

| Record name | Calcium Phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11348 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

crystal structure of calcium phosphate phases

An In-depth Technical Guide to the Crystal Structure of Calcium Phosphate Phases

Introduction

Calcium phosphates are a critical class of biomaterials, forming the primary mineral component of bones and teeth in vertebrates.[1][2][3] Their applications extend across various fields, including medicine, dentistry, and industry, owing to their excellent biocompatibility and bioactivity.[2][4] The diverse properties of this compound materials are intrinsically linked to their crystal structure. Understanding the atomic-scale architecture of these phases is fundamental for researchers, scientists, and drug development professionals in designing and fabricating advanced biomaterials for applications such as bone grafts, dental implants, and drug delivery systems.

The known pure calcium phosphates can be broadly classified into three major structural types:

-

Apatite-type structures: This group includes hydroxyapatite (HA), fluorapatite (FA), and other derivatives with the general formula M₁₀(XO₄)₆Y₂. Related structures like octathis compound (OCP) and tetrathis compound (TTCP) also fall under this category.

-

Glaserite-type structures: This category encompasses the polymorphs of trithis compound (TCP).

-

Ca-PO₄ sheet-containing compounds: This group includes dithis compound dihydrate (DCPD), dithis compound anhydrous (DCPA), and monocalcium phosphates.

This guide provides a comprehensive overview of the crystal structures of key this compound phases, summarizes their quantitative crystallographic data, details common experimental protocols for their synthesis and characterization, and visualizes the relationships and experimental workflows.

Crystal Structures of Key this compound Phases

Hydroxyapatite (HA)

Hydroxyapatite (Ca₁₀(PO₄)₆(OH)₂) is the most stable this compound phase and the primary inorganic constituent of bone and teeth. It crystallizes in the hexagonal crystal system with the P6₃/m space group. The unit cell of hydroxyapatite contains two formula units. Its structure is characterized by a three-dimensional network of calcium ions, phosphate tetrahedra, and hydroxyl ions. The hydroxyl ions are located in channels running along the c-axis. This arrangement results in a stable and tightly packed lattice, contributing to its mechanical strength and chemical stability.

Trithis compound (TCP)

Trithis compound (Ca₃(PO₄)₂) exists in several polymorphic forms, with the most common being β-TCP and α-TCP.

-

β-Trithis compound (β-TCP): This is the stable low-temperature form and has a rhombohedral crystal structure with the space group R3c. It is widely used in bone regeneration applications due to its biocompatibility and resorbability.

-

α-Trithis compound (α-TCP): This is the high-temperature form, stable above 1125°C, and has a monoclinic crystal structure.

Octathis compound (OCP)

Octathis compound (Ca₈H₂(PO₄)₆·5H₂O) is often considered a precursor phase in the formation of biological apatites. It has a triclinic crystal structure with the space group P1. The structure of OCP is characterized by alternating apatitic and hydrated layers, which gives it a close structural relationship to hydroxyapatite.

Dithis compound Dihydrate (DCPD) / Brushite

Dithis compound dihydrate (CaHPO₄·2H₂O), commonly known as brushite, has a monoclinic crystal structure. Its structure is layered, containing corrugated sheets of CaPO₄ with layers of water molecules in between.

Dithis compound Anhydrous (DCPA) / Monetite

Dithis compound anhydrous (CaHPO₄), or monetite, is another important this compound phase. Along with the dihydrate form, it is one of the most stable calcium phosphates at a pH below 4.8.

Amorphous this compound (ACP)

Amorphous this compound (ACP) is a non-crystalline, glassy solid. It is often the initial phase precipitated from supersaturated calcium and phosphate solutions. The structure of ACP is often described by the Posner's cluster model, which proposes a basic structural unit of Ca₉(PO₄)₆. ACP is highly bioactive and readily transforms into more stable crystalline phases like OCP and HA in aqueous environments.

Quantitative Data Summary

The crystallographic data for the key this compound phases are summarized in the table below for easy comparison.

| Phase Name | Abbreviation | Chemical Formula | Ca/P Ratio | Crystal System | Space Group | Lattice Parameters |

| Hydroxyapatite | HA | Ca₁₀(PO₄)₆(OH)₂ | 1.67 | Hexagonal | P6₃/m | a = 9.41 Å, c = 6.88 Å; Z = 2 |

| β-Trithis compound | β-TCP | β-Ca₃(PO₄)₂ | 1.5 | Rhombohedral | R3c | a = 10.439 Å, c = 37.375 Å; Z = 21 |

| α-Trithis compound | α-TCP | α-Ca₃(PO₄)₂ | 1.5 | Monoclinic | P2₁/a | a = 12.887 Å, b = 27.280 Å, c = 15.218 Å, β = 126.20° |

| Octathis compound | OCP | Ca₈H₂(PO₄)₆·5H₂O | 1.33 | Triclinic | P1 | a = 19.692 Å, b = 9.523 Å, c = 6.835 Å, α = 90.15°, β = 92.54°, γ = 108.65° |

| Dithis compound Dihydrate | DCPD | CaHPO₄·2H₂O | 1.0 | Monoclinic | I a | a = 5.812 Å, b = 15.180 Å, c = 6.239 Å, β = 116.42° |

| Dithis compound Anhydrous | DCPA | CaHPO₄ | 1.0 | Triclinic | P1 | a = 6.910 Å, b = 6.627 Å, c = 6.998 Å, α = 96.34°, β = 103.82°, γ = 88.33° |

| Amorphous this compound | ACP | CaₓHᵧ(PO₄)z·nH₂O | Variable | Amorphous | N/A | N/A |

Experimental Protocols

Synthesis of Hydroxyapatite Nanoparticles (Wet Chemical Precipitation)

Wet chemical precipitation is a common and versatile method for synthesizing hydroxyapatite nanoparticles.

Materials:

-

Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)

-

Diammonium hydrogen phosphate ((NH₄)₂HPO₄)

-

Ammonium hydroxide (NH₄OH) for pH adjustment

-

Deionized water

Procedure:

-

Prepare a calcium-containing solution by dissolving a calculated amount of Ca(NO₃)₂·4H₂O in deionized water to achieve a desired molarity.

-

Prepare a phosphate-containing solution by dissolving a stoichiometric amount of (NH₄)₂HPO₄ in deionized water to maintain a Ca/P molar ratio of 1.67.

-

Heat both solutions to a specific temperature (e.g., 100°C) with constant stirring.

-

Slowly add the phosphate-containing solution dropwise into the calcium-containing solution under vigorous stirring.

-

During the addition, continuously monitor and maintain the pH of the resulting mixture at a constant value (e.g., pH 10-11) by adding ammonium hydroxide.

-

After the complete addition of the phosphate solution, continue stirring the mixture for several hours (e.g., 4 hours) to ensure the reaction goes to completion.

-

Age the resulting precipitate in the mother liquor for a period (e.g., 24 hours) to improve crystallinity.

-

Separate the precipitate by filtration or centrifugation and wash it several times with deionized water to remove any unreacted ions.

-

Dry the obtained powder in an oven at a specific temperature (e.g., 100°C) for an extended period (e.g., 72 hours).

-

The dried powder can be further calcined at higher temperatures (e.g., 800-1000°C) to enhance crystallinity.

Characterization Techniques

X-Ray Diffraction (XRD) with Rietveld Refinement

X-ray diffraction is a powerful non-destructive technique used for the phase identification of crystalline materials. The Rietveld refinement method is a comprehensive analysis of the entire diffraction pattern, allowing for quantitative phase analysis, determination of lattice parameters, and other structural details.

Principle: When a monochromatic X-ray beam is incident on a crystalline sample, the X-rays are diffracted by the crystal planes according to Bragg's Law (nλ = 2d sinθ). The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample.

General Methodology:

-

Sample Preparation: The synthesized this compound powder is gently ground to a fine, homogeneous powder to ensure random orientation of the crystallites. The powder is then mounted onto a sample holder.

-

Data Collection: The XRD pattern is recorded using a diffractometer, typically with Cu Kα radiation. The data is collected over a specific 2θ range (e.g., 10-60°) with a defined step size and scan speed.

-

Phase Identification: The experimental diffraction pattern is compared with standard diffraction patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS) to identify the crystalline phases present.

-

Rietveld Refinement:

-

A structural model for each identified phase (including space group, atomic positions, and lattice parameters) is used to calculate a theoretical diffraction pattern.

-

The calculated pattern is then fitted to the experimental pattern by refining various parameters such as lattice parameters, peak shape, and preferred orientation until the difference between the observed and calculated patterns is minimized.

-

This refinement process provides accurate quantitative information about the weight percentage of each crystalline phase in a multiphase sample without the need for internal or external standards. It can also detect the presence of amorphous phases by modeling the background.

-

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. It is a valuable tool for identifying the functional groups present in a material.

Principle: When infrared radiation is passed through a sample, some of the radiation is absorbed by the sample and some of it is transmitted. The absorbed frequencies correspond to the vibrational frequencies of the bonds in the molecule. An FTIR spectrometer collects and processes this information to generate a spectrum that provides a fingerprint of the sample's molecular structure.

General Methodology:

-

Sample Preparation: A small amount of the this compound powder is mixed with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, the powder can be analyzed using an attenuated total reflectance (ATR) accessory.

-

Data Collection: The FTIR spectrum is recorded over a specific wavenumber range (typically 4000-400 cm⁻¹).

-

Spectral Analysis: The absorption bands in the spectrum are assigned to specific vibrational modes of the functional groups present in the this compound phases. For example:

-

Phosphate (PO₄³⁻) group: Characteristic absorption bands are observed around 1000-1100 cm⁻¹ (P-O stretching) and 560-600 cm⁻¹ (O-P-O bending).

-

Hydroxyl (OH⁻) group: In hydroxyapatite, stretching and librational modes of the hydroxyl group are observed around 3570 cm⁻¹ and 630 cm⁻¹, respectively.

-

Hydrogen Phosphate (HPO₄²⁻) group: The presence of this group, often indicating non-stoichiometric apatites, can be identified by specific bands.

-

Water (H₂O): Broad absorption bands in the region of 3500-3000 cm⁻¹ and around 1650 cm⁻¹ indicate the presence of adsorbed or lattice water.

-

Visualizations

References

An In-Depth Technical Guide to the Solubility and Dissolution Kinetics of Different Calcium Phosphates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and dissolution kinetics of various calcium phosphate (CaP) phases, which are critical parameters in the fields of biomaterials, drug delivery, and tissue engineering. Understanding these properties is paramount for designing and developing effective CaP-based systems with tailored degradation profiles and controlled release of therapeutic agents.

Overview of Common this compound Phases

Calcium phosphates are a family of minerals distinguished by their varying calcium-to-phosphate (Ca/P) molar ratios, crystal structures, and the presence of water or other ions. These differences fundamentally dictate their stability, solubility, and reactivity in physiological environments.[1][2] Generally, phases with lower Ca/P ratios are more acidic and exhibit higher solubility.[1] The most stable and least soluble phase under physiological conditions (neutral or basic pH) is hydroxyapatite (HAp), the primary mineral component of bone and teeth.[1][3] In contrast, more acidic phases like dithis compound dihydrate (DCPD) are more stable at lower pH values.

Table 1: Key Properties of Common this compound Phases

| This compound Phase | Abbreviation | Chemical Formula | Ca/P Molar Ratio | General Characteristics |

| Monothis compound Monohydrate | MCPM | Ca(H₂PO₄)₂·H₂O | 0.5 | Most acidic and soluble CaP phase; often used in cements. |

| Dithis compound Dihydrate | DCPD (Brushite) | CaHPO₄·2H₂O | 1.0 | Apatite precursor; stable at low pH (<4.0); relatively high solubility. |

| Octathis compound | OCP | Ca₈H₂(PO₄)₆·5H₂O | 1.33 | Considered a precursor to biological apatite formation. |

| Amorphous this compound | ACP | Caₓ(PO₄)ᵧ·nH₂O | 1.2 - 2.5 | Non-crystalline precursor to more stable phases like HAp; high dissolution rate. |

| Beta-Trithis compound | β-TCP | β-Ca₃(PO₄)₂ | 1.5 | Bioresorbable ceramic with higher solubility than HAp; used in bone grafts. |

| Alpha-Trithis compound | α-TCP | α-Ca₃(PO₄)₂ | 1.5 | High-temperature phase of TCP; less stable and dissolves faster than β-TCP. |

| Hydroxyapatite | HAp | Ca₁₀(PO₄)₆(OH)₂ | 1.67 | Most stable CaP phase at physiological pH; low solubility and slow dissolution. |

| Tetrathis compound | TTCP | Ca₄(PO₄)₂O | 2.0 | Most basic this compound; used in self-setting bone cements. |

Solubility of Calcium Phosphates

Solubility is a thermodynamic property that defines the equilibrium state of a solid in a solution. For sparingly soluble salts like calcium phosphates, it is quantified by the solubility product constant (Ksp), which represents the product of the ion activities in a saturated solution. A lower Ksp value indicates lower solubility. The actual amount of a CaP phase that dissolves is highly dependent on environmental factors, most notably pH.

Table 2: Solubility Products (Ksp) of Different this compound Phases

| This compound Phase | Dissolution Equilibrium | Ksp Value (at ~25-37°C) | Reference |

| Dithis compound Dihydrate (DCPD) | CaHPO₄·2H₂O ⇌ Ca²⁺ + HPO₄²⁻ + 2H₂O | ~2.5 x 10⁻⁷ | |

| Octathis compound (OCP) | Ca₈H₂(PO₄)₆·5H₂O ⇌ 8Ca²⁺ + 2H⁺ + 6PO₄³⁻ + 5H₂O | ~1.0 x 10⁻⁹⁶ | |

| Beta-Trithis compound (β-TCP) | Ca₃(PO₄)₂ ⇌ 3Ca²⁺ + 2PO₄³⁻ | 2.51 x 10⁻³⁰ | |

| Hydroxyapatite (HAp) | Ca₁₀(PO₄)₆(OH)₂ ⇌ 10Ca²⁺ + 6PO₄³⁻ + 2OH⁻ | ~1.0 x 10⁻¹¹⁷ | |

| General this compound (unspecified) | Ca₃(PO₄)₂ ⇌ 3Ca²⁺ + 2PO₄³⁻ | 2.07 x 10⁻³³ |

Note: Ksp values can vary between studies due to differences in experimental conditions and calculation methods.

Factors Influencing Solubility:

-

pH: This is the most dominant factor. All calcium phosphates become more soluble as the pH decreases because the phosphate (PO₄³⁻) and hydroxide (OH⁻) ions in solution are protonated, shifting the dissolution equilibrium to the right.

-

Temperature: The effect of temperature varies. For instance, the dissolution of β-TCP is influenced by temperature, with studies often conducted at a physiological 37°C.

-

Ionic Strength: The presence of other ions in the solution affects the activity coefficients of calcium and phosphate ions, thereby altering the apparent solubility.

-

Foreign Ions: Specific ions can significantly impact solubility. The presence of citrate and magnesium has been shown to increase the solubility of this compound. Conversely, fluoride ions can incorporate into the apatite lattice to form fluorapatite, which is significantly less soluble than hydroxyapatite.

Dissolution Kinetics of Calcium Phosphates

Dissolution kinetics describes the rate at which a solid dissolves in a solvent. This is a crucial parameter for applications like drug delivery, where the release rate of a therapeutic agent is directly tied to the dissolution (or degradation) rate of the CaP carrier. The dissolution process can be controlled by surface reactions (e.g., nucleation of etch pits) or by the diffusion of ions away from the solid-liquid interface.

The dissolution rate is influenced by both the intrinsic properties of the material and the external environment.

Table 3: Factors Affecting Dissolution Kinetics of Calcium Phosphates

| Factor | Effect on Dissolution Rate | Description | References |

| Material Properties | |||

| Phase Composition | Varies | Rate generally decreases: MCPM > DCPD > ACP > α-TCP > β-TCP > HAp. | |

| Crystallinity | Decreases with higher crystallinity | Amorphous phases (ACP) dissolve more rapidly than their crystalline counterparts. | |

| Surface Area | Increases with higher surface area | A larger surface area (e.g., smaller particle size, higher porosity) provides more sites for dissolution. | |

| Crystal Defects | Increases with more defects | Defects and grain boundaries are high-energy sites that can act as initiation points for dissolution. | |

| Carbonate Substitution | Increases | Incorporation of carbonate into the HAp lattice increases its solubility and dissolution rate. | |

| Environmental Factors | |||

| pH | Increases with lower pH | Increased proton concentration ([H⁺]) accelerates the dissolution of all CaP phases. | |

| Temperature | Increases with higher temperature | Higher temperature generally increases reaction rates and diffusion. | |

| Agitation/Flow Rate | Increases with higher agitation/flow | Mechanical agitation or fluid flow enhances mass transfer, removing dissolved ions from the surface and preventing saturation. | |

| Inhibitors (e.g., Mg²⁺, Zn²⁺) | Decreases | These ions can adsorb to the crystal surface, blocking active sites for dissolution. Zinc is a particularly potent inhibitor for β-TCP. |

Experimental Protocols for Characterization

Accurate and reproducible measurement of solubility and dissolution kinetics is essential. Several standardized and specialized methods are employed for this purpose.

Determination of Dissolution Rate using pH-Stat Titration

The pH-stat method is a powerful technique for measuring the dissolution rate of materials that consume or release protons upon dissolving in an unbuffered or weakly buffered medium. For CaPs dissolving in an acidic solution, the consumption of H⁺ ions is monitored by the addition of a titrant (acid) to maintain a constant pH. The rate of titrant addition is directly proportional to the dissolution rate.

Principle: The dissolution of CaP phases like HAp or TCP in an acidic environment consumes protons (e.g., PO₄³⁻ + 2H⁺ → H₂PO₄⁻). A pH-stat titrator automatically adds acid to the reaction vessel to counteract the pH increase, keeping the pH constant. The rate of dissolution is calculated from the volume of titrant added over time.

Experimental Workflow:

Caption: Workflow for pH-stat dissolution measurement.

Apparatus:

-

Automatic titrator with pH-stat capability (e.g., Mettler Toledo T7/T9, Metrohm Titrando).

-

Thermostatted reaction vessel (e.g., 100 mL jacketed glass vessel).

-

Calibrated pH electrode.

-

Magnetic stirrer.

Procedure:

-

Equilibrate the reaction vessel containing the dissolution medium (e.g., 0.1 M KCl) to 37°C.

-

Calibrate the pH electrode at 37°C using standard buffers.

-

Immerse the pH electrode in the medium and start stirring.

-

Adjust the medium to the desired starting pH (e.g., pH 4.5) using a small amount of acid (e.g., HCl).

-

Add a precisely weighed amount of the CaP powder to the vessel to initiate the experiment.

-

Start the pH-stat program. The titrator will record the volume of acid titrant added over time to maintain the set pH.

-

Continue the experiment until a stable dissolution rate is observed or for a predetermined duration.

Data Analysis: The dissolution rate (J) is calculated from the linear portion of the plot of titrant volume versus time, normalized by the surface area of the sample.

Dynamic Dissolution using a Flow-Through Cell

Dynamic or flow-through methods are ideal for studying dissolution under conditions that prevent the buildup of dissolved ions, thus maintaining a constant driving force for dissolution. This setup better mimics in vivo conditions where body fluids are constantly replenished.

Principle: A fresh dissolution medium is continuously pumped at a controlled flow rate through a cell containing the CaP sample. The outlet solution (eluate) is collected at specific time intervals and analyzed for ion concentrations (e.g., Ca²⁺ and PO₄³⁻).

Experimental Workflow:

Caption: Dynamic dissolution testing using a flow-through cell.

Apparatus:

-

Peristaltic pump.

-

Reservoir for the dissolution medium.

-

Flow-through cell housed in a thermostat (e.g., oven or water bath at 37°C).

-

Fraction collector to collect the eluate at set time points.

-

Analytical instrument for ion analysis (e.g., ICP-OES, AAS).

Procedure:

-

Place a known mass of the CaP sample into the flow cell.

-

Assemble the flow-through system and place the flow cell in a thermostat set to 37°C.

-

Pump the fresh dissolution medium (e.g., simulated body fluid (SBF) or TRIS buffer) through the cell at a constant, low flow rate (e.g., 48 ml/day).

-

Collect the eluate in fractions at regular intervals (e.g., every 24 hours).

-

Measure the concentration of calcium and/or phosphate ions in each fraction.

-

The dissolution rate can be calculated from the ion concentration, flow rate, and sample surface area.

Drug Release Kinetics (Sample and Separate Method)

This is a common and straightforward method for assessing the in vitro release of a drug from a particulate delivery system like CaP nanoparticles or microparticles.

Principle: A known quantity of the drug-loaded CaP carrier is suspended in a release medium. At predetermined time points, samples of the medium are withdrawn, the particles are separated (e.g., by centrifugation or filtration), and the supernatant is analyzed for the concentration of the released drug.

Experimental Workflow:

Caption: Sample and separate method for drug release testing.

Apparatus:

-

Vials or tubes.

-

Incubator shaker or water bath with agitation.

-

Microcentrifuge or syringe filters.

-

Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer).

Procedure:

-

Disperse a precise amount of the drug-loaded CaP formulation into a known volume of release medium (e.g., phosphate-buffered saline, PBS, pH 7.4) in multiple vials.

-

Place the vials in an incubator shaker at 37°C with gentle agitation to ensure the particles remain suspended.

-

At each scheduled time point, remove a vial.

-

Separate the CaP particles from the release medium by centrifuging the vial and collecting the supernatant, or by withdrawing a sample and passing it through a syringe filter (e.g., 0.22 µm).

-

Analyze the drug concentration in the supernatant using a validated analytical method.

-

Calculate the cumulative percentage of drug released at each time point relative to the total amount of drug initially loaded.

Applications in Drug Development

The tunable dissolution properties of CaP phases are central to their use as drug delivery vehicles. By selecting a specific CaP phase or a combination of phases, drug release profiles can be tailored for different therapeutic needs.

-

Rapid Release: Highly soluble phases like monothis compound or amorphous this compound can be used for applications requiring rapid drug release over hours to days.

-

Sustained Release: Bioresorbable β-TCP is often used for therapies lasting several weeks, such as in antibiotic delivery for osteomyelitis, as its degradation rate is commensurate with the treatment duration.

-

Long-Term Release: The very slow dissolution of stable, crystalline hydroxyapatite makes it suitable for long-term drug depots, potentially releasing drugs over months to years.

-

Biphasic Release: Biphasic calcium phosphates (BCP), which are composites of HAp and β-TCP, can provide an initial burst release from the faster-dissolving TCP phase, followed by a slower, sustained release from the HAp phase.

The logical relationship between the intrinsic properties of a CaP carrier and its resulting drug release profile is a key design principle in formulation development.

Caption: Relationship between CaP properties and drug release.

Conclusion

The solubility and dissolution kinetics of calcium phosphates are complex, interdependent properties governed by phase composition, crystallinity, and environmental conditions. A thorough understanding and precise measurement of these characteristics are fundamental for the rational design of CaP-based biomaterials and drug delivery systems. For researchers and drug development professionals, mastering the experimental techniques outlined in this guide is a critical step toward engineering advanced therapeutic platforms with predictable and optimized performance for bone regeneration and other clinical applications.

References

role of calcium phosphate in biological mineralization processes

An In-depth Technical Guide on the Role of Calcium Phosphate in Biological Mineralization Processes

For Researchers, Scientists, and Drug Development Professionals

Introduction to Biological Mineralization

Biological mineralization, or biomineralization, is the process by which living organisms produce minerals to harden or stiffen existing tissues.[1] This highly regulated process is fundamental to the development, structure, and function of skeletal and dental tissues in vertebrates.[2] The primary mineral involved in this process is this compound (CaP), which is deposited in a precise and controlled manner within an organic matrix, predominantly composed of type I collagen.[3][4] Understanding the intricate mechanisms of this compound deposition is crucial for developing novel therapeutic strategies for bone regeneration, treating mineralization disorders like osteoporosis, and designing advanced biomaterials for orthopedic and dental applications.[2]

This technical guide provides a comprehensive overview of the role of this compound in biological mineralization, detailing the different mineral phases, the cellular and molecular mechanisms of its formation, and the key regulatory pathways. It also includes detailed experimental protocols for researchers in the field.

Phases of this compound in Biological Systems

Biological mineralization is not a simple precipitation of a single mineral. Instead, it involves a multi-step process where less stable, amorphous phases of this compound act as precursors to the final, more crystalline form. The main inorganic component of hard tissues like bone and teeth is a form of substituted hydroxyapatite.

Amorphous this compound (ACP)

Amorphous this compound (ACP) is often the first mineral phase to form during biomineralization. It is characterized by its lack of long-range crystalline order and is typically found as nano-sized spherical particles. ACP is highly bioactive and biodegradable, serving as a transient precursor that transforms into more stable crystalline phases. Its high solubility provides a ready source of calcium and phosphate ions for the subsequent formation of crystalline minerals. ACP is found in the early stages of bone formation, such as in the fin bones of zebrafish and embryonic chicken long bones.

Octathis compound (OCP)

Octathis compound (OCP) is another important precursor phase in the formation of biological apatite. It is a crystalline structure that is often considered an intermediate in the transformation of ACP to hydroxyapatite. Variations in the composition of bone and tooth mineral are consistent with a model where the mineral is a mix of an apatite-OCP-like phase and an ACP-like phase.

Hydroxyapatite (HAp)

Hydroxyapatite (HAp), with the chemical formula Ca₁₀(PO₄)₆(OH)₂, is the most stable and least soluble crystalline phase of this compound under physiological conditions. It is the principal inorganic constituent of bone, dentin, and enamel, accounting for approximately 70% of the dry weight of bone. Biological HAp is typically non-stoichiometric and contains various ionic substitutions (e.g., carbonate, fluoride, magnesium), which influence its crystallinity, solubility, and biological properties. The small size and high surface area of biogenic HAp crystals allow for significant interaction with proteins and other organic molecules in the extracellular matrix.

Data Presentation: Properties of this compound Phases

| Mineral Phase | Chemical Formula | Molar Ca/P Ratio | Key Characteristics | Biological Role |

| Amorphous this compound (ACP) | Caₓ(PO₄)ᵧ·nH₂O | Variable (e.g., 1.5 for Ca₉(PO₄)₆) | Non-crystalline, highly soluble, nano-spherical particles. | Initial mineral precursor, reservoir of Ca²⁺ and PO₄³⁻ ions. |

| Octathis compound (OCP) | Ca₈H₂(PO₄)₆·5H₂O | 1.33 | Crystalline, considered a key precursor to HAp. | Intermediate phase in HAp formation. |

| Hydroxyapatite (HAp) | Ca₁₀(PO₄)₆(OH)₂ | 1.67 | Most stable crystalline phase, low solubility. | Primary mineral component of mature bone and teeth. |

Mechanisms of Biological Mineralization

The formation of this compound crystals in vivo is a complex process orchestrated by cells and the surrounding extracellular matrix (ECM). It can be broadly divided into two main, often overlapping, phases: cell-mediated initiation and matrix-mediated growth.

Cell-Mediated Mineralization: The Role of Matrix Vesicles

The initial nucleation of hydroxyapatite crystals in bone, dentin, and cartilage is widely believed to be initiated within nano-sized, membrane-bound extracellular vesicles known as matrix vesicles (MVs). These vesicles are secreted by specialized cells such as osteoblasts (bone-forming cells), chondrocytes (cartilage cells), and odontoblasts (dentin-forming cells).

The process begins with MVs budding off from the cell membrane of osteoblasts and being released into the extracellular matrix. These MVs create a controlled microenvironment, sequestering calcium (Ca²⁺) and phosphate (PO₄³⁻) ions from the extracellular fluid. The accumulation of these ions within the vesicle leads to supersaturation and the subsequent nucleation of the first this compound crystals, typically as ACP, which then matures into HAp. The growing crystals eventually pierce the vesicle membrane and are deposited into the extracellular matrix, where they continue to grow.

Logical Relationship: Matrix Vesicle (MV)-Mediated Mineralization

Caption: Workflow of matrix vesicle-mediated initiation of mineralization.

Matrix-Mediated Mineralization: The Role of Collagen and Non-Collagenous Proteins (NCPs)

Once mineral nodules are released from the matrix vesicles, they attach to and continue to grow along the collagen fibrils of the extracellular matrix. Type I collagen, which constitutes about 90% of the organic matrix of bone, provides the primary scaffold for mineralization. However, collagen alone is not sufficient to regulate the complex process of crystal formation.

A diverse group of non-collagenous proteins (NCPs) plays a critical role in controlling the size, shape, and organization of hydroxyapatite crystals. These proteins can act as both promoters and inhibitors of mineralization, ensuring that crystal deposition occurs at the right time and place.

Data Presentation: Key Non-Collagenous Proteins in Mineralization

| Protein | Abbreviation | Primary Function in Mineralization | Mechanism of Action |

| Osteopontin | OPN | Inhibitor of calcification | Binds to growing faces of mineral crystals, preventing further growth. Can also act as a "glue" to enhance toughness. |

| Osteocalcin | OC | Regulator of mineralization | Strong affinity for hydroxyapatite; thought to regulate crystal growth and maturation. |

| Bone Sialoprotein | BSP | Nucleator of hydroxyapatite | Highly acidic protein that can bind calcium and is thought to initiate HAp formation. |

| Alkaline Phosphatase | ALP | Promoter of mineralization | An enzyme that increases the local concentration of inorganic phosphate (Pi) by hydrolyzing pyrophosphate (PPi), a potent inhibitor of mineralization. |

| Osteonectin | ON | Modulator of crystal growth | Binds to both collagen and hydroxyapatite, potentially linking the mineral phase to the organic matrix. |

Logical Relationship: Regulation of Mineralization by NCPs

Caption: Regulatory roles of non-collagenous proteins in mineralization.

Signaling Pathways in Mineralization Regulation

The entire process of biomineralization is under tight hormonal and cellular control. The maintenance of calcium and phosphate homeostasis is crucial and is regulated by hormones such as Parathyroid Hormone (PTH), Vitamin D, and Fibroblast Growth Factor 23 (FGF23). These hormones act on the intestine, kidneys, and bone to control mineral absorption, excretion, and turnover. At the cellular level, signaling pathways like the Bone Morphogenetic Protein (BMP) pathway are critical for inducing the differentiation of mesenchymal stem cells into osteoblasts, the primary bone-forming cells.

Signaling Pathway: Simplified Bone Morphogenetic Protein (BMP) Signaling

Caption: Simplified BMP signaling pathway leading to osteoblast differentiation.

Pathological Mineralization

While mineralization is essential for skeletal health, its occurrence in soft tissues is pathological and is associated with significant morbidity and mortality. This ectopic calcification can occur in various tissues, including blood vessels (vascular calcification), kidneys (nephrocalcinosis or kidney stones), and joints. Pathological mineralization often involves the deposition of this compound minerals, similar to those in bone, but the underlying mechanisms can differ and are often associated with inflammation, injury, or metabolic imbalances. For instance, in vascular calcification, smooth muscle cells can undergo an osteogenic transformation and release vesicles that nucleate hydroxyapatite, contributing to arterial hardening.

Experimental Protocols

Experimental Workflow: In Vitro Mineralization Assay

This protocol describes a common method to assess the apatite-forming ability of a biomaterial by immersing it in Simulated Body Fluid (SBF).

Caption: Experimental workflow for an in vitro mineralization assay using SBF.

Detailed Methodology:

-

Preparation of Simulated Body Fluid (SBF) : Prepare SBF with ion concentrations nearly equal to those of human blood plasma. A common formulation includes NaCl, NaHCO₃, KCl, K₂HPO₄·3H₂O, MgCl₂·6H₂O, CaCl₂, and Na₂SO₄. The solution should be buffered to pH 7.4 at 37°C with tris(hydroxymethyl)aminomethane and hydrochloric acid.

-

Sample Immersion : Place the sterilized biomaterial scaffold or surface into a sealed container with a sufficient volume of SBF to fully immerse the sample.

-

Incubation : Incubate the container at 37°C in a static or gently agitated state for predetermined time points (e.g., 7, 14, and 28 days). The SBF solution should be refreshed every 2-3 days to maintain ion concentrations.

-

Sample Retrieval and Preparation : After incubation, gently remove the sample from the SBF, rinse thoroughly with deionized water to remove soluble salts, and dry at room temperature or in a desiccator.

-

Characterization :

-

Scanning Electron Microscopy (SEM) : To observe the surface morphology of the deposited mineral layer.

-

Energy-Dispersive X-ray Spectroscopy (EDS) : To determine the elemental composition, specifically the Ca/P ratio of the mineral layer.

-

Fourier-Transform Infrared Spectroscopy (FTIR) : To identify characteristic vibrational bands of phosphate (PO₄³⁻) and carbonate (CO₃²⁻) groups in apatite.

-

X-ray Diffraction (XRD) : To confirm the crystalline structure of the deposited mineral, comparing the diffraction pattern to the standard for hydroxyapatite.

-

Experimental Protocol: Isolation of Matrix Vesicles (MVs)

This protocol outlines the isolation of MVs from osteoblast-like cell cultures for further analysis.

-

Cell Culture : Culture osteoblast-like cells (e.g., MC3T3-E1 or primary osteoblasts) until they reach confluence and begin to form a mineralized matrix (typically 10-21 days). Use a culture medium supplemented with ascorbic acid and β-glycerophosphate to promote matrix production and mineralization.

-

Matrix Digestion : Wash the cell layer with a buffered saline solution. To release the MVs, incubate the cell layer with a digestion solution containing crude bacterial collagenase in a calcium- and magnesium-free buffer at 37°C for 2-4 hours.

-

Differential Centrifugation :

-

Collect the digest and perform a low-speed centrifugation (e.g., 1,000 x g for 10 min) to pellet cells and large debris.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 17,000 x g for 20 min) to pellet larger organelles.

-

Transfer the resulting supernatant and perform an ultracentrifugation step (e.g., 100,000 - 200,000 x g for 60-90 min) to pellet the matrix vesicles.

-

-

Vesicle Wash and Storage : Resuspend the MV pellet in a suitable buffer (e.g., Tris-buffered saline) and repeat the ultracentrifugation step to wash the vesicles. The final pellet can be resuspended for immediate use or stored at -80°C.

-

Characterization : Confirm the presence and purity of MVs using transmission electron microscopy (TEM) to visualize their characteristic size and morphology, and by assaying for marker enzymes like alkaline phosphatase.

Conclusion

This compound is the cornerstone of biological mineralization in vertebrates. The process of its deposition is a sophisticated interplay of cellular activities, extracellular matrix components, and systemic hormonal regulation. It begins with the formation of unstable amorphous precursors within matrix vesicles, which then mature into crystalline hydroxyapatite on a collagen scaffold, a process meticulously controlled by a suite of non-collagenous proteins. A thorough understanding of these mechanisms is paramount for the fields of regenerative medicine and drug development, paving the way for new biomaterials that can better mimic natural bone formation and for targeted therapies to combat mineralization-related diseases. Future research will continue to unravel the complex signaling networks and the precise roles of various organic molecules in orchestrating this fundamental biological process.

References

- 1. Biomineralization - Wikipedia [en.wikipedia.org]

- 2. The mechanism of biomineralization: Progress in mineralization from intracellular generation to extracellular deposition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bone Matrix Non-Collagenous Proteins in Tissue Engineering: Creating New Bone by Mimicking the Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

Synthesis of Amorphous Calcium Phosphate Nanoparticles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of amorphous calcium phosphate (ACP) nanoparticles, a class of biomaterials with significant potential in drug delivery and regenerative medicine. This document details various synthesis methodologies, presents key quantitative data for comparative analysis, and outlines the cellular uptake mechanisms of these nanoparticles.

Introduction

Amorphous this compound (ACP) nanoparticles are non-crystalline forms of this compound that have garnered considerable interest in the biomedical field. Their high biocompatibility, biodegradability, and solubility at physiological pH make them excellent candidates for use as drug delivery vehicles and as precursors for bone regeneration materials.[1] Unlike their crystalline counterparts, such as hydroxyapatite, the amorphous nature of ACP allows for faster degradation and ion release, which can be advantageous for controlled drug release and promoting tissue mineralization.[2] This guide will delve into the core aspects of ACP nanoparticle synthesis, providing researchers and drug development professionals with the necessary information to produce and characterize these promising nanomaterials.

Synthesis Methodologies

Several methods have been developed for the synthesis of amorphous this compound nanoparticles, each with its own set of advantages and disadvantages. The choice of synthesis route often depends on the desired particle characteristics, such as size, morphology, and stability. The most common methods include wet chemical precipitation, sol-gel synthesis, and microwave-assisted synthesis.

Wet Chemical Precipitation

Wet chemical precipitation is a widely used, simple, and cost-effective method for producing ACP nanoparticles.[3] The process involves the rapid mixing of calcium and phosphate precursor solutions under controlled conditions to induce the precipitation of ACP.

Experimental Protocol:

A typical wet chemical precipitation protocol involves the following steps:

-

Precursor Solution Preparation:

-

Prepare an aqueous solution of a calcium salt, such as calcium chloride (CaCl₂) or calcium nitrate (Ca(NO₃)₂).

-

Prepare an aqueous solution of a phosphate source, such as diammonium hydrogen phosphate ((NH₄)₂HPO₄) or sodium phosphate (Na₃PO₄).

-

-

Precipitation:

-

Rapidly add the phosphate solution to the calcium solution (or vice versa) under vigorous stirring. The high supersaturation achieved upon mixing is crucial for the formation of the amorphous phase.

-

Maintain the pH of the reaction mixture between 8 and 11 by the dropwise addition of a base, such as ammonium hydroxide (NH₄OH) or sodium hydroxide (NaOH).[4]

-

The reaction is typically carried out at room temperature.

-

-

Aging and Washing:

-

The resulting milky suspension is aged for a specific period, generally ranging from minutes to a few hours, to allow for the stabilization of the amorphous phase.

-

The precipitate is then collected by centrifugation or filtration and washed several times with deionized water and ethanol to remove unreacted ions and byproducts.

-

-

Drying:

-

The final product is dried, often through lyophilization (freeze-drying) or in a vacuum oven at a low temperature to prevent crystallization.

-

Sol-Gel Synthesis

The sol-gel method offers better control over the particle size, morphology, and homogeneity of the resulting ACP nanoparticles compared to wet chemical precipitation.[5] This technique involves the formation of a colloidal suspension (sol) that is then gelled to form a network structure containing the desired material.

Experimental Protocol:

A representative sol-gel synthesis protocol for ACP nanoparticles is as follows:

-

Precursor Preparation:

-

Dissolve a calcium precursor, such as calcium diethoxide (Ca(OC₂H₅)₂), in an organic solvent like ethanol.

-

Prepare a solution of a phosphorus precursor, such as phosphoric acid (H₃PO₄), in the same solvent.

-

-

Hydrolysis and Condensation:

-

Slowly add the phosphoric acid solution to the calcium precursor solution under constant stirring. This initiates hydrolysis and condensation reactions, leading to the formation of a sol.

-

The reaction is typically carried out at room temperature.

-

-

Gelation and Aging:

-

Allow the sol to age for a period of time, during which it will transform into a gel.

-

The aging time can influence the properties of the final nanoparticles.

-

-

Drying and Calcination:

-

The gel is dried to remove the solvent, often using supercritical drying to maintain the porous structure.

-

A subsequent low-temperature calcination step may be employed to remove residual organic compounds.

-

One specific example of a sol-gel method utilizes brown rice as a template. In this procedure, a solution of calcium chloride is added to boiled brown rice, followed by the addition of a sodium phosphate solution. The mixture is stirred and incubated, after which the product is collected by centrifugation and freeze-dried.

Microwave-Assisted Synthesis

Microwave-assisted synthesis is a rapid and energy-efficient method for producing ACP nanoparticles. The use of microwave irradiation allows for uniform and fast heating of the reaction mixture, leading to shorter reaction times and often resulting in smaller and more uniform nanoparticles.

Experimental Protocol:

A general protocol for microwave-assisted synthesis of ACP nanoparticles is:

-

Precursor Solution Preparation:

-

Prepare aqueous solutions of calcium and phosphate precursors, similar to the wet chemical precipitation method. For instance, Ca(NO₃)₂·4H₂O and (NH₄)₂HPO₄ can be used.

-

-

Microwave Irradiation:

-

Mix the precursor solutions in a microwave-safe reaction vessel.

-

Subject the mixture to microwave irradiation in a household or laboratory microwave oven.

-

Typical parameters include a power of around 600 watts for a duration of 5 minutes.

-

The temperature can be controlled, for example, at 150°C for 1 minute.

-

-

Washing and Drying:

-

After irradiation, the resulting precipitate is collected, washed with deionized water and ethanol, and dried.

-

Data Presentation

The following tables summarize key quantitative data for ACP nanoparticles synthesized by different methods, providing a basis for comparison.

Table 1: Physicochemical Properties of Amorphous this compound Nanoparticles

| Synthesis Method | Particle Size (nm) | Zeta Potential (mV) | Specific Surface Area (m²/g) | Reference(s) |

| Wet Chemical Precipitation | 380 ± 49 to 768 ± 111 | - | 12 ± 2 to 50 ± 1 | |

| Sol-Gel | 329 ± 66 | -22 | - | |

| Microwave-Assisted | tens of nanometers | - | - | |

| Methanol Suspension | several nanometers | - | > 400 |

Table 2: Drug Loading Capacity and Efficiency of Amorphous this compound Nanoparticles

| Drug | Drug Loading Capacity (%) | Drug Loading Efficiency (%) | Reference(s) |

| Curcumin | High | - | |

| Alendronate | ~25% release in 22 days | - | |

| Hydrophobic Drugs | Ultrahigh and adjustable | - |

Cellular Uptake and Signaling Pathways

The therapeutic efficacy of ACP nanoparticles as drug delivery vehicles is highly dependent on their efficient internalization by target cells. The primary mechanisms of cellular uptake for nanoparticles are endocytosis, which can be broadly categorized into phagocytosis and pinocytosis. For nanoparticles, pinocytosis is the more relevant pathway and includes clathrin-mediated endocytosis and macropinocytosis.

Clathrin-Mediated Endocytosis

Clathrin-mediated endocytosis (CME) is a receptor-mediated process that involves the formation of clathrin-coated pits on the cell membrane, which invaginate to form vesicles containing the nanoparticles. This is a major pathway for the uptake of various nanoparticles.

Caption: Clathrin-mediated endocytosis of ACP nanoparticles.

Macropinocytosis

Macropinocytosis is a non-specific, actin-dependent process that involves the formation of large, irregular vesicles called macropinosomes. This pathway is often initiated by growth factors and involves significant membrane ruffling. The phosphoinositide 3-kinase (PI3K) signaling pathway plays a crucial role in the closure of macropinosomes.

Caption: Macropinocytosis of ACP nanoparticles.

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and subsequent characterization of amorphous this compound nanoparticles.

Caption: General workflow for ACP nanoparticle synthesis.

Conclusion

The synthesis of amorphous this compound nanoparticles offers a versatile platform for the development of advanced drug delivery systems and biomaterials for tissue engineering. By carefully selecting the synthesis method and controlling the reaction parameters, it is possible to tailor the physicochemical properties of ACP nanoparticles to suit specific applications. Understanding the mechanisms of cellular uptake is crucial for designing nanoparticles that can efficiently deliver their cargo to the target site. This technical guide provides a foundational understanding for researchers and professionals to further explore and innovate in the exciting field of ACP nanoparticle-based therapeutics.

References

- 1. Biological and Medical Applications of this compound Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amorphous this compound nanoparticles using adenosine triphosphate as an organic phosphorus source for promoting tendon–bone healing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation and application of this compound nanocarriers in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sol-gel synthesis of amorphous this compound nanoparticles in brown rice substrate and assessment of their cytotoxicity and antimicrobial activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Phase Transformation of Calcium Phosphate Under Different Conditions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase transformations of calcium phosphate, a critical biomaterial in fields ranging from orthopedics to drug delivery. Understanding the conditions that govern the stability and conversion of different this compound phases is paramount for the rational design and application of these materials. This document details the influence of key parameters such as pH, temperature, and ionic environment on phase stability, provides detailed experimental protocols for the synthesis and characterization of this compound materials, and visualizes the complex relationships and transformation pathways.

Introduction to this compound Phases

Calcium phosphates (CaPs) are a class of minerals containing calcium ions (Ca²⁺) together with orthophosphates (PO₄³⁻), metaphosphates, or pyrophosphates (P₂O₇⁴⁻) and occasionally hydrogen or hydroxide ions. Their biocompatibility and chemical similarity to the mineral component of bone and teeth make them ideal for a wide range of biomedical applications.[1][2][3] The various crystalline and amorphous phases of this compound each possess unique properties, including solubility, bioactivity, and mechanical strength, which dictate their suitability for specific applications. The ability to control the transformation between these phases is therefore of significant scientific and commercial interest.

Factors Influencing this compound Phase Transformation

The transformation between different this compound phases is a complex process governed by a multitude of factors. The most influential of these are pH, temperature, and the presence of various ions in the surrounding solution.

Effect of pH

The pH of the aqueous environment is a critical determinant of which this compound phase is thermodynamically stable. Generally, more acidic conditions favor the formation of less basic calcium phosphates such as dithis compound dihydrate (DCPD, brushite) and monetite (DCPA), while neutral to alkaline conditions favor the formation of hydroxyapatite (HA), the most stable this compound phase under physiological conditions (pH ≈ 7.4).[4][5]

Amorphous this compound (ACP) is often the initial phase to precipitate from supersaturated solutions over a wide pH range. However, it is a metastable phase that tends to transform into more crystalline and stable phases over time. The transformation of acidic calcium phosphates like brushite and monetite to hydroxyapatite is also a well-documented phenomenon that occurs at pH values greater than 6-7.

Effect of Temperature

Temperature plays a significant role in both the synthesis and the phase transformation of calcium phosphates. In precipitation processes, increasing the reaction temperature can inhibit the formation of acidic this compound phases and promote the formation of octathis compound (OCP) and HA. For instance, increasing the temperature from 37 to 90 °C at a constant pH between 5.00 and 6.00 can shift the composition from DCPD to a mixture of OCP and DCPD.

In solid-state transformations, high temperatures are used to convert precursor phases into more stable, crystalline forms. For example, thermal treatment of calcium-deficient hydroxyapatite can lead to the formation of β-trithis compound (β-TCP) at temperatures around 900°C. Further heating can induce the transformation of β-TCP to its high-temperature polymorph, α-TCP, at approximately 1125 °C. Microwave-assisted hydrothermal synthesis also utilizes elevated temperatures to produce various this compound phases, with increasing calcination temperature favoring the formation of β-TCP.

Effect of Ions

The presence of various ions in the solution can significantly influence the kinetics and thermodynamics of this compound phase transformations.

-

Magnesium (Mg²⁺): Magnesium ions are known to stabilize the amorphous phase of this compound and can inhibit the transformation of ACP to HA.

-

Carbonate (CO₃²⁻): Carbonate is a common substituent in biological apatites and can be incorporated into the hydroxyapatite lattice, affecting its crystallinity and solubility.

-

Potassium (K⁺): The presence of potassium ions can favor the formation of different intermediate phases and alter the transformation rates of brushite to HA.

-

Fluoride (F⁻): Fluoride can substitute for the hydroxyl group in hydroxyapatite to form fluorapatite, which has a lower solubility and higher resistance to acidic dissolution.

Quantitative Data on Phase Transformation

The following tables summarize the key quantitative data on the conditions influencing this compound phase transformations, compiled from the cited literature.

Table 1: pH-Dependent Stability of Common this compound Phases

| This compound Phase | Chemical Formula | Molar Ca/P Ratio | pH Range of Stability/Formation |

| Dithis compound dihydrate (Brushite) | CaHPO₄·2H₂O | 1.00 | < 6 |

| Monetite | CaHPO₄ | 1.00 | Thermodynamically unstable at pH > 6-7 |

| Octathis compound (OCP) | Ca₈H₂(PO₄)₆·5H₂O | 1.33 | Formation favored at pH ~6 |

| β-Trithis compound (β-TCP) | β-Ca₃(PO₄)₂ | 1.50 | Formed at pH ~7 and high temperature |

| Amorphous this compound (ACP) | Caₓ(PO₄)y·nH₂O | Variable | Precipitates over a wide pH range |

| Hydroxyapatite (HA) | Ca₁₀(PO₄)₆(OH)₂ | 1.67 | Most stable at pH > 7 |

Table 2: Temperature-Dependent Phase Transformations of Calcium Phosphates

| Initial Phase | Final Phase(s) | Temperature (°C) | Conditions/Notes |

| Amorphous this compound (ACP) | α-Trithis compound (α-TCP) | 600 | Poorly crystalline α-TCP forms |

| α-Trithis compound (α-TCP) | β-Trithis compound (β-TCP) | 950 | Gradual phase transformation |

| Hydroxyapatite (HA) | β-Trithis compound (β-TCP) | 900 | Biphasic mixture with HA |

| β-Trithis compound (β-TCP) | α-Trithis compound (α-TCP) | ~1125 | Phase transition temperature |

| Dithis compound dihydrate (DCPD) | Octathis compound (OCP) & Hydroxyapatite (HA) | 60 | In aqueous solution |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of this compound phases.

Synthesis of Hydroxyapatite by Wet-Chemical Precipitation

This protocol describes a common method for synthesizing hydroxyapatite powder.

Materials:

-

Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)

-

Diammonium hydrogen phosphate ((NH₄)₂HPO₄)

-

Ammonium hydroxide (NH₄OH) solution (25%)

-

Deionized water

Procedure:

-

Prepare a 0.5 M solution of Ca(NO₃)₂·4H₂O in deionized water.

-

Prepare a 0.3 M solution of (NH₄)₂HPO₄ in deionized water.

-

Slowly add the (NH₄)₂HPO₄ solution to the Ca(NO₃)₂ solution under constant stirring.

-

During the addition, maintain the pH of the mixture at 10-11 by adding NH₄OH solution dropwise.

-

After complete addition, continue stirring the resulting milky suspension for 24 hours at room temperature to allow for aging of the precipitate.

-

Separate the precipitate from the solution by filtration or centrifugation.

-

Wash the precipitate several times with deionized water to remove any unreacted ions.

-

Dry the precipitate in an oven at 80-100 °C overnight.

-

The resulting powder is as-synthesized hydroxyapatite. For improved crystallinity, the powder can be calcined at temperatures ranging from 800 to 1200 °C for 2-4 hours.

Hydrothermal Synthesis of Biphasic this compound

This protocol outlines a method for synthesizing a mixture of hydroxyapatite and β-trithis compound.

Materials:

-

Cuttlebone (as a natural calcium source) or Calcium Chloride (CaCl₂)

-

Phosphoric acid (H₃PO₄)

-

Deionized water

Procedure:

-

If using cuttlebone, clean it thoroughly with deionized water, dry it, and then calcine it at 700 °C for 4 hours to obtain calcium oxide.

-

Dissolve the calcined cuttlebone powder or a stoichiometric amount of CaCl₂ in deionized water.

-

Slowly add phosphoric acid to the calcium-containing solution under stirring.

-

Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.

-

Heat the autoclave to the desired temperature (e.g., 110-130 °C) and maintain it for a specific duration (e.g., 60 minutes).

-

After the hydrothermal treatment, allow the autoclave to cool down to room temperature.

-

Collect the precipitate, wash it thoroughly with deionized water until a neutral pH is achieved, and then dry it.

-

The resulting powder can be further calcined at temperatures like 700 °C for 4 hours to obtain the desired biphasic composition.

Characterization of this compound Phases

4.3.1. X-Ray Diffraction (XRD)

XRD is a primary technique for identifying the crystalline phases present in a this compound sample.

Protocol:

-

Prepare a powdered sample of the this compound material.

-

Mount the powder on a sample holder.

-

Place the sample holder in an X-ray diffractometer.

-

Record the diffraction pattern over a 2θ range typically from 10° to 60°.

-

Identify the crystalline phases present by comparing the experimental diffraction peaks with standard patterns from the Joint Committee on Powder Diffraction Standards (JCPDS) database.

-

Quantitative phase analysis can be performed using methods like Rietveld refinement to determine the weight percentage of each phase.

4.3.2. Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify the functional groups present in the this compound sample, which can help in phase identification and the detection of substitutions.

Protocol:

-

Mix a small amount of the powdered this compound sample with potassium bromide (KBr) powder.

-

Press the mixture into a transparent pellet.

-

Place the pellet in an FTIR spectrometer.

-

Record the infrared spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Identify the characteristic absorption bands for phosphate (PO₄³⁻), hydroxyl (OH⁻), carbonate (CO₃²⁻), and hydrogen phosphate (HPO₄²⁻) groups to characterize the sample.

4.3.3. Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR and is particularly useful for studying aqueous solutions and biological samples.

Protocol:

-

Place the powdered sample or a suspension on a microscope slide or in a suitable container.

-

Focus the laser of the Raman spectrometer on the sample.

-

Acquire the Raman spectrum, which is a plot of intensity versus Raman shift (in cm⁻¹).

-

Identify the different this compound phases based on their characteristic Raman bands, particularly the strong symmetric stretching mode (ν₁) of the phosphate group around 960 cm⁻¹.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key transformation pathways and experimental workflows in the study of this compound.

Caption: Transformation pathways of this compound phases.

Caption: Workflow for wet-chemical precipitation of hydroxyapatite.

Caption: Workflow for the characterization of this compound materials.

References

- 1. Synthesis and characterization of calcium phosphates designed for technological applications - Institute of Crystallography - CNR [ic.cnr.it]

- 2. inis.iaea.org [inis.iaea.org]

- 3. medcraveonline.com [medcraveonline.com]

- 4. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 5. researchgate.net [researchgate.net]

chemical properties of hydroxyapatite vs tricalcium phosphate

An In-depth Technical Guide to the Chemical Properties of Hydroxyapatite vs. Tricalcium Phosphate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydroxyapatite (HA) and Trithis compound (TCP) are the most prominent osteoconductive biomaterials in the field of bone regeneration, largely due to their chemical similarity to the inorganic component of natural bone.[1][2][3] While both are this compound-based ceramics, their distinct chemical properties dictate their in-vivo behavior, degradation kinetics, and ultimate clinical applications. Hydroxyapatite is characterized by its lower solubility and slower resorption rate, providing a stable, long-term scaffold for bone ingrowth.[1][4] In contrast, trithis compound, particularly its beta form (β-TCP), is more soluble and resorbs more quickly, allowing it to be replaced by new bone tissue over a shorter timeframe. This guide provides a detailed comparison of their core chemical properties, outlines experimental protocols for their characterization, and visualizes the key cellular signaling pathways they influence.

Core Chemical and Physical Properties

The fundamental differences between Hydroxyapatite and Trithis compound originate from their distinct chemical formulas and crystal structures. The calcium-to-phosphate (Ca/P) molar ratio is a critical parameter, with HA having a ratio of 1.67, closely mimicking natural bone apatite, while TCP has a lower ratio of 1.5. This compositional variance directly impacts their stability, solubility, and biological response.

| Property | Hydroxyapatite (HA) | Trithis compound (TCP) |

| Chemical Formula | Ca₁₀(PO₄)₆(OH)₂ | Ca₃(PO₄)₂ |

| Ca/P Molar Ratio | 1.67 | 1.5 |

| Molecular Weight | 1004.61 g/mol | 310.18 g/mol |

| Crystal System | Hexagonal | β-TCP: Rhombohedral α-TCP: Monoclinic |

| Appearance | White crystalline powder | White amorphous or crystalline powder |

| Density | ~3.16 g/cm³ | β-TCP: ~3.07 g/cm³ α-TCP: ~2.87 g/cm³ |

Solubility and Degradation Behavior

The most significant functional difference between HA and TCP is their solubility under physiological conditions, which dictates their biodegradability. β-TCP is substantially more soluble than HA, leading to faster resorption in vivo. This property makes β-TCP suitable for applications where rapid replacement of the graft with new bone is desired. HA, being less soluble, provides a more durable scaffold for bone to grow upon. The solubility of these materials is not only phase-dependent but is also influenced by factors such as crystallinity, particle size (and specific surface area), and the presence of ionic substitutions.

| Parameter | Hydroxyapatite (HA) | β-Trithis compound (β-TCP) |

| Solubility Product (Ksp) | ~2.34 x 10⁻⁵⁹ | ~2.07 x 10⁻³³ |

| General Solubility | Low / Sparingly Soluble | Higher than HA; Soluble in acidic conditions |

| In Vivo Resorption Rate | Very slow; may remain for years | Faster; generally resorbed within months |

| Primary Degradation Mechanism | Primarily cell-mediated (osteoclastic activity) over a long period. | Combination of chemical dissolution and cell-mediated resorption. |

Experimental Protocol: Equilibrium Solubility Measurement (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

-

Preparation: Add an excess amount of the powdered biomaterial (HA or TCP) to a series of flasks containing a buffered solution of physiological relevance (e.g., Simulated Body Fluid [SBF] or Phosphate-Buffered Saline [PBS] at pH 7.4).

-